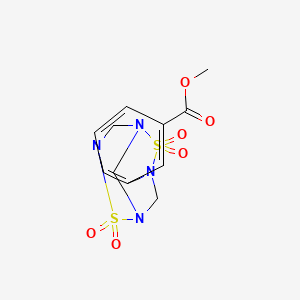
TETS-Methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
TETS-Methyl benzoate is synthesized by reacting benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction involves the esterification of benzoic acid, resulting in the formation of this compound. The process typically includes the following steps:
- Add 0.1 mole of benzoic acid to a 100 mL round bottom flask.
- Add 40 mL of methanol.
- Add 3.0 mL of concentrated sulfuric acid.
- Mix all reactants and add boiling stones.
- Attach a water-cooled reflux condenser and reflux for one hour .
Chemical Reactions Analysis
TETS-Methyl benzoate undergoes various chemical reactions, including:
Scientific Research Applications
TETS-Methyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of TETS-Methyl benzoate involves its interaction with specific molecular targets and pathways. As a hapten, it binds to carrier proteins, forming a complex that can elicit an immune response. This property is utilized in immunological studies to develop antibodies against specific antigens .
Comparison with Similar Compounds
TETS-Methyl benzoate is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
Ethyl benzoate: Used in fragrances and as a solvent.
Propyl benzoate: Employed in the flavor industry and as a plasticizer.
Methyl 3-nitrobenzoate: Formed through the nitration of methyl benzoate and used in organic synthesis.
This compound stands out due to its use as a hapten in immunological studies, which is not a common application for other benzoate esters.
Properties
Molecular Formula |
C11H12N4O6S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 9,9,13,13-tetraoxo-9λ6,13λ6-dithia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2(7),3,5-triene-4-carboxylate |
InChI |
InChI=1S/C11H12N4O6S2/c1-21-11(16)8-2-3-9-10(4-8)15-7-13-5-12(23(15,19)20)6-14(9)22(13,17)18/h2-4H,5-7H2,1H3 |
InChI Key |
VXLTXXHXLYDVRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3CN4CN(S3(=O)=O)CN2S4(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



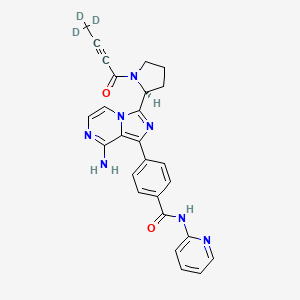
![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)


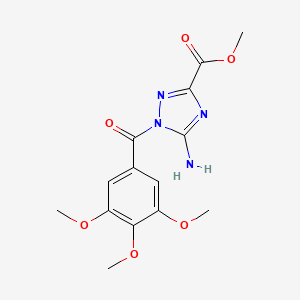
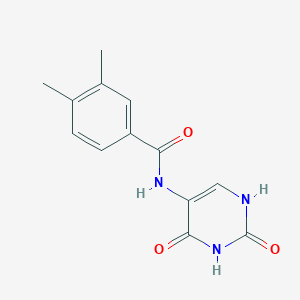
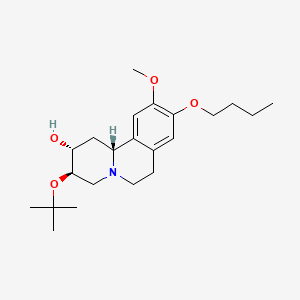

![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
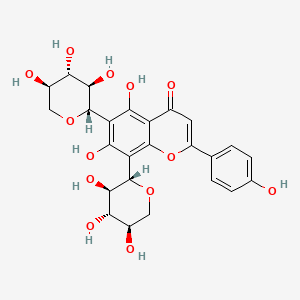

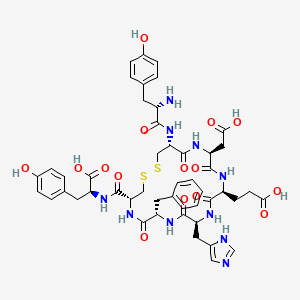
![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
